2-Methylsulfonylpyrimidin-4-ol
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Overview
Description
2-Methylsulfonylpyrimidin-4-ol is a heterocyclic compound with the molecular formula C5H6N2O2S. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfonylpyrimidin-4-ol can be achieved through several methods. One efficient approach involves the cyclic condensation of malonate derivatives with S-methylisothiouronium sulfate, followed by derivation and oxidation in a water-acetone mixture using oxone as the oxidant . This method is environmentally friendly and provides considerable yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfonylpyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Arylation: It can undergo S-arylation with cysteine, resulting in stable S-heteroarylated adducts.
Common Reagents and Conditions
Oxone: Used as an oxidant in the synthesis process.
Nucleophiles: For substitution reactions, common nucleophiles include thiols and amines.
Catalysts: Metal-free conditions are often preferred for specific reactions to avoid contamination and side reactions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
2-Methylsulfonylpyrimidin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methylsulfonylpyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it can act as a covalent warhead for targeting reactive cysteines in proteins, leading to the formation of stable adducts . This interaction can modulate the activity of the target protein, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methylsulfonylpyrimidin-4-ol is unique due to its sulfonyl group, which imparts distinct chemical reactivity compared to other pyrimidine derivatives. This makes it a valuable compound for developing new chemical entities with specific properties and applications.
Properties
IUPAC Name |
2-methylsulfonyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c1-11(9,10)5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFZHQZVPIMRAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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